molecular formula C14H20O2 B12606021 1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene CAS No. 648933-90-8

1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene

Cat. No.: B12606021
CAS No.: 648933-90-8
M. Wt: 220.31 g/mol
InChI Key: BTVXHQJXNGHCCE-GFCCVEGCSA-N
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Description

1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a side chain containing a methylpent-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of 1-methoxy-4-hydroxybenzene with a suitable alkylating agent, such as 2-methylpent-3-en-1-yl bromide, under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as acetone or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the side chain can be reduced to form a saturated alkyl chain.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alkyl chains.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the side chain play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-methylbenzene: Similar structure but lacks the complex side chain.

    4-Methoxytoluene: Another similar compound with a simpler structure.

    4-Methylanisole: Shares the methoxy group but has different substituents on the benzene ring.

Uniqueness

1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene is unique due to its specific side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

648933-90-8

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-methoxy-4-[[(2R)-2-methylpent-3-enoxy]methyl]benzene

InChI

InChI=1S/C14H20O2/c1-4-5-12(2)10-16-11-13-6-8-14(15-3)9-7-13/h4-9,12H,10-11H2,1-3H3/t12-/m1/s1

InChI Key

BTVXHQJXNGHCCE-GFCCVEGCSA-N

Isomeric SMILES

CC=C[C@@H](C)COCC1=CC=C(C=C1)OC

Canonical SMILES

CC=CC(C)COCC1=CC=C(C=C1)OC

Origin of Product

United States

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